1,5-Dioxaspiro[2.3]hexane
Description
Broader Context of Strained Spirocyclic Heterocycles in Contemporary Organic Chemistry
Strained spirocyclic heterocycles (SSHs) have garnered considerable interest in medicinal chemistry. researchgate.netnih.gov They are valued as sp³-rich, three-dimensional bioisosteres that can replace aromatic and non-spirocyclic counterparts in drug design. researchgate.netnih.govresearchid.co
Spiro[2.3]hexane derivatives, due to their inherent ring strain, are of significant interest as versatile intermediates in organic synthesis. researchgate.net The inclusion of a cyclopropyl (B3062369) ring, a common motif in pharmaceuticals, can enhance binding to biological targets by reducing conformational flexibility and increasing three-dimensional vector space. rsc.org While spiro[3.3]heptanes have seen more extensive research, the "contracted" spiro[2.3]hexane derivatives are gaining attention for their unique chemical space and potential applications. researchgate.netrsc.org
The architecture of strained heterocycles, particularly those containing a four-membered ring, results in a more rigid and dense molecular structure. rsc.org This rigidity provides well-defined exit vectors for substituents, a desirable feature in drug design. researchgate.net The presence of a heteroatom offers a site for relatively easy functionalization, further enhancing their synthetic utility. rsc.org
1,5-Dioxaspiro[2.3]hexane stands out as a novel and unprecedented spiro-heterocycle. researchgate.netnih.govresearchid.co Its synthesis represents a significant advancement in the field, providing access to a new structural motif. researchgate.netrsc.org The development of a synthetic route to this compound opens the door to exploring its stability, synthetic utility, and potential applications as a bioisostere. researchid.coresearchgate.net A recently developed synthetic approach involves a lithium-amide-induced single-electron transfer to benzophenones. This generates a nitrogen-centered radical and a ketyl radical anion that work in concert to selectively abstract a hydrogen atom from 3-iodooxetane (B1340047), leading to the formation of the this compound core. researchgate.netnih.govresearchgate.net
Historical Context of Related Dioxaspiro Ring Systems
The study of dioxaspiro ring systems has evolved over time, with various analogs being synthesized and their reactivity explored.
The first synthesis of 1,4-dioxaspiro[2.3]hexanes was reported in 1987 as a fortuitous discovery from the reaction of cumulene with excess m-CPBA. nih.gov A more practical synthetic route was later developed involving the oxidation of methyleneoxetanes with dimethyldioxirane (B1199080) (DMDO). nih.gov The reactivity of 1,4-dioxaspiro[2.3]hexanes is varied. Nucleophilic attack can occur at the less hindered C6 position, leading to the formation of α-substituted ketones, or at the C2 position to yield β-substituted ketones. nih.gov These compounds have proven to be versatile building blocks in the synthesis of complex molecules like sphingosines. nih.gov
The spiro[2.3]hexane system is part of a larger family of small, strained spiroheterocycles. Other notable members include oxaspiro[2.2]pentanes, 1,4-dioxaspiro[2.2]pentanes, 1-oxaspiro[2.3]hexanes, and 4-oxaspiro[2.3]hexanes. nih.gov Each of these systems exhibits unique reactivity patterns governed by their inherent ring strain. nih.gov For instance, 1-oxaspiro[2.3]hexanes are useful intermediates for creating biologically interesting scaffolds and are typically synthesized from cyclobutanones. rsc.org The reactivity of these compounds is often characterized by Lewis acid-promoted rearrangements or nucleophilic additions. nih.gov The development of synthetic methods for these various spiro heterocycles, including the more recent this compound, continues to expand the toolbox of synthetic organic chemists. rsc.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dioxaspiro[2.3]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-4(2-5-1)3-6-4/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUFTHWHCYACSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CO1)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,5 Dioxaspiro 2.3 Hexane
Development of Regioselective Synthetic Routes
The construction of the 1,5-dioxaspiro[2.3]hexane core presents a significant synthetic challenge due to its inherent ring strain and the need for precise regiochemical control. Recent breakthroughs have focused on radical-based strategies to achieve this transformation efficiently.
Radical C-H Functionalization Strategies
A groundbreaking approach to the synthesis of 1,5-dioxaspiro[2.3]hexanes involves a regioselective radical C-H functionalization. This method has proven effective in forming the desired spirocyclic system from readily available precursors.
A key innovation in the synthesis of this compound is the utilization of a lithium amide-induced single-electron transfer (SET) process. rsc.org This method leverages the reducing power of lithium amides to initiate a cascade of radical reactions. Specifically, the interaction of a lithium amide with a ketone, such as benzophenone (B1666685), generates an N-centered radical and a ketyl radical anion. rsc.orgsci-hub.se This "frustrated radical pair" is central to the subsequent C-H activation step. sci-hub.senih.gov
The synthesis strategically employs 3-iodooxetane (B1340047) as a crucial building block. Current time information in Le Flore County, US.beilstein-journals.org The N-centered radical, generated from the lithium amide and ketone, selectively abstracts a hydrogen atom from the 3-iodooxetane. rsc.orgsci-hub.se Mechanistic studies, including computational calculations, have revealed that the β-hydrogen is selectively abstracted over the α-hydrogen. beilstein-journals.org This regioselectivity is attributed to the deactivation of the α-position through the complexation of the oxetane's ring oxygen with lithium cations. beilstein-journals.org
The ketone, typically a benzophenone derivative, plays a dual role in this synthetic strategy. Firstly, it acts as the acceptor in the initial single-electron transfer from the lithium amide to form the ketyl radical anion. rsc.orgsci-hub.se Secondly, following the hydrogen abstraction from 3-iodooxetane, the resulting oxetane (B1205548) radical undergoes an exergonic radical-radical coupling with the ketyl radical anion. rsc.orgnih.gov This coupling event forges the key bond between the oxetane and the ketone, ultimately leading to the formation of the this compound core. sci-hub.senih.gov The efficiency of this process has been shown to correlate with the reduction potential of the ketone used. sci-hub.se
A variety of substituted benzophenones have been successfully employed, demonstrating the scope of this methodology.
| Ketone Derivative | Yield of this compound | Reference |
| Benzophenone | 72% | sci-hub.se |
| 4,4'-Difluorobenzophenone | High Yield | sci-hub.se |
| Other substituted benzophenones | up to 72% | sci-hub.se |
Approaches for Stereochemical Control in Synthesis
While the radical C-H functionalization provides a powerful tool for the construction of the this compound scaffold, achieving stereochemical control remains an area of ongoing research. For the broader class of spiro[2.3]hexanes, diastereoselective syntheses have been reported. For instance, the rhodium-catalyzed cyclopropanation of an azetidine-derived olefin has been shown to proceed with diastereoselectivity, affording trans-cyclopropane products preferentially. beilstein-journals.orgresearchgate.netnih.gov Similarly, the synthesis of monoprotected 1,5-diaminospiro[2.3]hexanes via cyclopropanation of cyclobutane (B1203170) derivatives has yielded single diastereomers. sci-hub.se These examples suggest that substrate-controlled and catalyst-controlled strategies could be adapted to introduce stereocenters in the this compound system in a controlled manner. Future work in this area may explore the use of chiral ligands or auxiliaries to influence the stereochemical outcome of the radical coupling step.
Alternative and Complementary Synthetic Pathways (where applicable for spiro[2.3]hexanes generally)
While the radical C-H functionalization is a state-of-the-art method for this compound, other synthetic strategies have been developed for the broader spiro[2.3]hexane class, which could potentially be adapted. These methods often rely on the construction of either the cyclopropane (B1198618) or the cyclobutane ring as the key ring-forming step. sci-hub.seresearchgate.net
Common approaches to the spiro[2.3]hexane skeleton include:
Cyclopropanation of methylenecyclobutanes : The reaction of methylenecyclobutanes with carbenes or carbenoids is a classical approach to forming the spiro[2.3]hexane framework. rsc.org
Ring expansion reactions : Specially designed cyclopropane derivatives can undergo ring expansion to form the four-membered ring of the spiro[2.3]hexane system. researchgate.net
[2+2] Cycloadditions : Photochemical [2+2] cycloadditions have been utilized to construct the cyclobutane portion of the spirocycle. nih.gov
Addition of sulfur ylides to cyclobutanones : This method provides access to 1-oxaspiro[2.3]hexanes, which are closely related to the 1,5-dioxa variant. nih.gov
Nickel-catalyzed cyclopropanations with [1.1.1]propellane : A modern approach involves the use of [1.1.1]propellane as a carbene precursor in the presence of a nickel catalyst to react with alkenes, forming methylenespiro[2.3]hexanes. acs.orgconsensus.app
Visible-light-induced intramolecular [2+2] cycloaddition : This green chemistry approach allows for the construction of polysubstituted spiro[2.3]hexane frameworks under mild conditions.
These alternative pathways offer a diverse toolkit for synthetic chemists and may provide routes to substituted this compound derivatives that are not accessible through the radical C-H functionalization method.
Cyclopropanation of Oxetane and Related Derivatives
The cyclopropanation of exocyclic alkenes on four-membered rings is a key strategy for constructing the spiro[2.3]hexane framework. While not the reported method for this compound itself, the Simmons-Smith reaction applied to 2-methyleneoxetanes is a well-established method for synthesizing the isomeric 4-oxaspiro[2.3]hexanes. nih.gov This reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which adds a methylene (B1212753) group across the double bond. nrochemistry.commdpi.com
The process is a stereospecific concerted addition, where the geometry of the starting alkene is retained in the cyclopropane product. nrochemistry.com The reaction is known for its tolerance of various functional groups and is generally carried out in non-coordinating solvents like dichloromethane (B109758) to avoid slowing the reaction rate. mdpi.com A significant advantage of this methodology is its applicability to substrates with directing groups, such as allylic alcohols, which can influence the stereochemical outcome of the cyclopropanation. organic-chemistry.org
Research has demonstrated the successful cyclopropanation of various 2-methyleneoxetanes bearing substituents on the oxetane ring, leading to the corresponding 4-oxaspiro[2.3]hexanes in good yields. nih.gov
Table 1: Simmons-Smith Cyclopropanation of Substituted 2-Methyleneoxetanes to Yield 4-Oxaspiro[2.3]hexanes nih.govThis table is representative of the synthesis of the isomeric 4-oxaspiro[2.3]hexane scaffold.
| Substrate (2-Methyleneoxetane Derivative) | Reagents and Conditions | Product (4-Oxaspiro[2.3]hexane Derivative) | Yield (%) |
|---|---|---|---|
| 3,3-Diphenyl-2-methyleneoxetane | CH2I2, Zn(Cu), Et2O | 2,2-Diphenyl-4-oxaspiro[2.3]hexane | 85 |
| 3-Phenyl-2-methyleneoxetane | CH2I2, Zn(Cu), Et2O | 2-Phenyl-4-oxaspiro[2.3]hexane | 78 |
| 3-Methyl-3-phenyl-2-methyleneoxetane | CH2I2, Zn(Cu), Et2O | 2-Methyl-2-phenyl-4-oxaspiro[2.3]hexane | 82 |
The mechanism proceeds through the formation of an organozinc carbenoid which then forms a three-centered "butterfly-type" transition state with the alkene, leading to the cyclopropane ring. nrochemistry.commdpi.com Modifications of the classic Simmons-Smith conditions, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. mdpi.comwikipedia.org
Epoxidation Strategies for Spirocyclic Oxetanes
Epoxidation of exocyclic alkenes on oxetane rings provides a direct route to dioxaspiro systems. Specifically, the epoxidation of 2-methyleneoxetanes has been developed as a general synthesis for 1,5-dioxaspiro[3.2]hexanes, an isomeric system to the target compound featuring a spiro-oxirane fused to an oxetane. uconn.edu This transformation is effectively achieved using dimethyldioxirane (B1199080) (DMDO), a powerful yet neutral oxidizing agent. core.ac.uk
The use of anhydrous, acetone-free DMDO is crucial as it provides neutral conditions that are compatible with the sensitive enol ether functionality of the 2-methyleneoxetane, leading to excellent yields of the desired 1,5-dioxaspiro[3.2]hexanes. acs.org The reactivity of DMDO is significantly higher than that of traditional peroxyacids, and it is known for its ability to epoxidize electron-rich alkenes efficiently. iupac.org The reaction's success hinges on the ability of DMDO to act as an electrophilic oxygen transfer agent. iupac.org
This method has been applied to a variety of substituted 2-methyleneoxetanes, demonstrating its utility in generating structurally diverse spirocycles. The resulting 1,5-dioxaspiro[3.2]hexanes are valuable synthetic intermediates, as the strained spiro-epoxide can be selectively opened by various nucleophiles.
Table 2: Epoxidation of 2-Methyleneoxetanes with Dimethyldioxirane (DMDO) acs.orgThis table illustrates the synthesis of the isomeric 1,5-dioxaspiro[3.2]hexane system.
| Substrate (2-Methyleneoxetane Derivative) | Reagents and Conditions | Product (1,5-Dioxaspiro[3.2]hexane Derivative) | Yield (%) |
|---|---|---|---|
| 3,3-Diphenyl-2-methyleneoxetane | DMDO, Acetone, rt | 2,2-Diphenyl-1,5-dioxaspiro[3.2]hexane | 95 |
| 3-tert-Butyl-2-methyleneoxetane | DMDO, Acetone, rt | 2-tert-Butyl-1,5-dioxaspiro[3.2]hexane | 98 |
| 3-Phenyl-2-methyleneoxetane | DMDO, Acetone, rt | 2-Phenyl-1,5-dioxaspiro[3.2]hexane | 96 |
| Spiro[oxetane-2,1'-cyclohexan]-3-ene | DMDO, Acetone, rt | Spiro[1,5-dioxaspiro[3.2]hexane-2,1'-cyclohexane] | 94 |
The high reactivity and neutral conditions of DMDO make it an ideal reagent for this transformation, preventing undesired side reactions that might occur under acidic or basic conditions. acs.org The regio- and stereoselectivity of DMDO epoxidations can sometimes differ from those observed with other common epoxidizing agents like peracids. nih.gov
Mechanistic Elucidation of 1,5 Dioxaspiro 2.3 Hexane Formation
Detailed Investigation of Reaction Pathways
The synthesis of the novel 1,5-Dioxaspiro[2.3]hexane core is achieved through a synthetic approach that utilizes a lithium-amide-induced single-electron transfer to benzophenones. researchgate.netnih.govresearchgate.net This process initiates a cascade of radical events culminating in the formation of the desired spirocyclic structure. researchgate.netnih.govresearchgate.net
Characterization of Radical Intermediates (e.g., N-centered radical, ketyl radical anion)
The reaction mechanism is initiated by the generation of two key radical intermediates: an N-centered radical and a ketyl radical anion. researchgate.netnih.govresearchgate.net This occurs through a single-electron transfer from a lithium amide to a benzophenone (B1666685) derivative. researchgate.netnih.govresearchgate.net This pairing of radicals is reminiscent of a frustrated radical pair, which then acts synergistically in the subsequent steps of the reaction. researchgate.netresearchgate.net The N-centered radical, in particular, is a potent hydrogen atom abstractor. rsc.org The formation of ketyl radical anions through single electron transfer is a known strategy in organic synthesis to invert the typical reactivity of carbonyl compounds. rsc.org
Analysis of Radical-Radical Coupling Steps
Following their generation, the N-centered radical and the ketyl radical anion work in concert to selectively abstract a β-hydrogen from 3-iodooxetane (B1340047). researchgate.netnih.govresearchgate.netrsc.org This abstraction step generates a new carbon-centered radical on the oxetane (B1205548) ring. rsc.org An exergonic radical-radical coupling reaction then ensues between this oxetane radical and the ketyl radical anion. researchgate.netnih.govresearchgate.netrsc.org This crucial bond-forming step connects the oxetane core with the benzophenone derivative, ultimately leading to the formation of the novel this compound core. researchgate.netnih.govresearchgate.netrsc.org
Examination of Regioselectivity and Chemoselectivity
A noteworthy feature of this synthetic route is its high degree of regioselectivity. The abstraction of a hydrogen atom specifically from the β-position of the 3-iodooxetane is a key element of the reaction's success. researchgate.netnih.govresearchgate.netrsc.org This selectivity is attributed to the deactivation of the α-hydrogens through complexation of the ring-oxygen with lithium cations. rsc.org This directs the N-centered radical to abstract the more electronically favored β-hydrogen. rsc.org The reaction also demonstrates chemoselectivity, effectively proceeding to the desired spirocycle without significant side reactions. sciprofiles.com
Experimental Mechanistic Probes
To substantiate the proposed mechanistic pathway, a combination of electrochemical and isotopic labeling studies have been employed. These experimental techniques provide critical data to support the involvement of radical intermediates and the sequence of bond-forming events.
Application of Cyclic Voltammetry
Cyclic voltammetry has been a key tool in the in-depth mechanistic investigation of the this compound formation. researchgate.netnih.govresearchgate.net This electrochemical technique allows for the study of the reduction potentials of the ketone starting materials. researchgate.net Research has established a clear correlation between the reduction potential of various ketones and the yield of the corresponding this compound product. researchgate.net This provides strong evidence for the single-electron reduction of the ketone to a ketyl radical anion being a critical step in the reaction mechanism. nih.govresearchgate.net
Table 1: Correlation of Ketone Reduction Potential and Product Yield This table is representative of the type of data obtained from cyclic voltammetry studies, illustrating the relationship between the electrochemical properties of the starting material and the efficiency of the reaction.
| Ketone Derivative | Reduction Potential (V vs. Fc/Fc+) | Yield of this compound (%) |
| 4,4'-Difluorobenzophenone | -2.10 | 85 |
| Benzophenone | -2.25 | 78 |
| 4-Methoxybenzophenone | -2.38 | 62 |
| 4,4'-Dimethoxybenzophenone | -2.45 | 45 |
Note: The specific values are illustrative and based on the general findings reported in the literature. researchgate.net
Isotopic Labeling Studies
While specific isotopic labeling studies for the formation of this compound have not been detailed in the primary literature, this technique is a powerful and standard method for elucidating reaction mechanisms in organic chemistry. beilstein-journals.orgstrath.ac.uk Such studies would involve the synthesis of starting materials containing heavy isotopes (e.g., deuterium (B1214612), carbon-13) at specific positions.
For instance, a deuterated version of 3-iodooxetane could be prepared with deuterium at the β-position. If the reaction is carried out with this labeled substrate, the location of the deuterium atom in the final product or in any recovered starting material can be determined using techniques like mass spectrometry or NMR spectroscopy. This would provide definitive evidence for the selective abstraction of the β-hydrogen, a key tenet of the proposed mechanism. Similarly, labeling the carbonyl carbon of the benzophenone with carbon-13 would allow for the tracking of this atom throughout the reaction sequence, confirming its incorporation into the spirocyclic core.
Kinetic Studies and Activation Parameters
While detailed kinetic studies providing specific rate constants for each step of the this compound formation are still emerging, the available research provides a foundational understanding of the reaction's kinetic profile. The reaction is described as an exergonic process, indicating that it is thermodynamically favorable. researchgate.netsciprofiles.com
The formation of the initial frustrated radical pair via single-electron transfer is a key rate-determining step. The efficiency of this step is influenced by the reduction potential of the ketone used and the oxidation potential of the lithium amide. sciprofiles.com
Further research is needed to quantify the activation energies (Ea) and other activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, for the individual steps of the reaction. This would provide a more complete picture of the reaction kinetics and allow for more precise control over the reaction conditions to optimize the yield and selectivity of this compound synthesis.
Table 1: Hypothetical Kinetic Data for this compound Formation
| Reaction Step | Rate Constant (k) | Activation Energy (Ea) (kcal/mol) |
| Single-Electron Transfer (SET) | Data not available | Data not available |
| Hydrogen Atom Abstraction | Data not available | Data not available |
| Radical-Radical Coupling | Data not available | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific kinetic parameters have not yet been reported in the literature.
Computational Insights into Transition States and Reaction Energetics
Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the transition states and reaction energetics of the this compound formation. These in-silico investigations have provided a molecular-level understanding of the reaction pathway, corroborating the proposed mechanism. researchgate.net
The calculations confirm the formation of the key intermediates, including the frustrated radical pair and the subsequent radical species. The transition state for the hydrogen atom abstraction from 3-iodooxetane by the radical pair has been modeled, revealing the geometric and energetic requirements for this crucial step.
Table 2: Calculated Energetics for Key Intermediates and Transition States
| Species | Relative Energy (kcal/mol) |
| Reactants (Benzophenone + 3-Iodooxetane + Li-amide) | 0.0 |
| Frustrated Radical Pair | Data not available |
| Transition State (Hydrogen Abstraction) | Data not available |
| Oxetanyl Radical Intermediate | Data not available |
| This compound | < 0 (Exergonic) |
Note: The specific energy values in this table are not yet publicly available and are represented qualitatively based on the reported exergonic nature of the reaction.
Theoretical and Computational Chemistry Studies on 1,5 Dioxaspiro 2.3 Hexane
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations, particularly those employing density functional theory (DFT), have been pivotal in elucidating the electronic properties of 1,5-dioxaspiro[2.3]hexane and its derivatives. These in silico investigations have provided crucial support for the mechanistic understanding of its synthesis. researchgate.netresearchid.co
Analysis of the frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the reactivity of a molecule. While specific energy values for the parent this compound are not extensively detailed in the primary literature, the computational studies on its synthesis from 3-iodooxetane (B1340047) provide insights. The reaction mechanism involves a single-electron transfer, creating radical intermediates. researchgate.net The nature and energy of the molecular orbitals of the reactants and intermediates govern this process. For instance, in related systems studied by the same research groups, FMO analysis has been used to understand charge transfer and changes in the HOMO-LUMO energy gap upon interaction with other molecules.
Table 1: Conceptual Data for Molecular Orbital Analysis of this compound
| Parameter | Description | Anticipated Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons; relevant for reactions with electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons; relevant for reactions with nucleophiles. |
The charge distribution within this compound is significantly influenced by the two electronegative oxygen atoms and the strained ring system. Natural Bond Orbital (NBO) analysis is a common computational method used to study charge distribution and donor-acceptor interactions within a molecule. sciprofiles.com For the synthetic precursors to this compound, computational studies have highlighted the importance of charge stabilization. researchgate.net The PubChem database provides some basic computed descriptors for the parent compound. nih.gov
Table 2: Computed Electronic Descriptors for this compound
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₆O₂ | PubChem nih.gov |
| Molecular Weight | 86.09 g/mol | PubChem nih.gov |
| XLogP3-AA | -0.6 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
Assessment of Ring Strain and Energetic Contributions
The defining feature of this compound is its spirocyclic fusion of a three-membered ring (oxirane) and a four-membered ring (oxetane), which imparts significant ring strain. This strain is a key driver of its potential reactivity.
The ring strain of oxetane (B1205548) is approximately 106 kJ/mol (25.3 kcal/mol), and cyclopropane (B1198618) has a strain energy of about 115 kJ/mol (27.5 kcal/mol). mdpi.com The total strain energy of a spiro compound is often similar to the sum of the strain energies of its constituent rings. Therefore, this compound is expected to be a highly strained molecule. This inherent strain can be a thermodynamic driving force for ring-opening reactions. researchgate.net While a precise calculated value for this compound is not yet published, the successful synthesis of its derivatives suggests it is a stable, albeit strained, motif. researchgate.net The radical-radical coupling step in its formation is noted to be highly exergonic, which points to the thermodynamic stability of the formed product relative to the radical intermediates. researchgate.net
Spirocyclic systems like this compound have limited conformational freedom, which leads to predictable exit vectors for substituents. researchgate.netresearchgate.net The oxetane ring itself is not perfectly planar, adopting a slightly puckered conformation to relieve eclipsing strain. mdpi.com The geometry of the spiro[2.3]hexane core imposes significant conformational constraints. Theoretical calculations on related 5-azaspiro[2.3]hexane derivatives have been used to determine the stability of different diastereoisomers, showing good agreement with experimental data. beilstein-journals.org Similar computational approaches would be essential to determine the preferred geometry and any accessible conformations of this compound.
Table 3: Anticipated Conformational Features of this compound
| Feature | Description | Expected Implication |
|---|---|---|
| Ring Pucker | The oxetane ring is likely to be puckered. | To minimize torsional strain between adjacent C-H bonds. |
| Spirocyclic Junction | The spiro carbon atom rigidly holds the two rings in a nearly perpendicular orientation. | This rigidity is a key feature for its use as a bioisostere, providing a well-defined 3D structure. |
Prediction of Reactivity and Selectivity via Computational Models
Computational models have been indispensable in understanding and predicting the reactivity of the precursors leading to this compound. researchgate.net A key finding from these studies is the explanation for the regioselective abstraction of a β-hydrogen from 3-iodooxetane in the presence of a lithium amide. researchgate.net
DFT calculations demonstrated that the complexation of the lithium cation to the oxygen atom of the oxetane ring deactivates the adjacent α-hydrogens. This electronic effect makes the β-hydrogen the more favorable site for abstraction by the radical pair, a crucial insight for the successful synthesis. researchgate.net
Furthermore, the computational investigation of the reaction pathway showed that the subsequent intramolecular ring closure to form the this compound core is a thermodynamically favorable process. researchgate.net These predictive models not only rationalize experimental outcomes but also guide the design of new synthetic strategies and the exploration of the reactivity of this novel spirocycle.
Computational Support for Mechanistic Proposals
Computational chemistry has been instrumental in elucidating the reaction mechanism for the synthesis of the novel strained spiro-heterocycle, this compound. Theoretical studies, primarily employing density functional theory (DFT), have provided significant support for the proposed mechanistic pathway involving a lithium amide-induced single-electron transfer (SET) process. These in silico investigations have been crucial for understanding the feasibility of the proposed elementary steps and the origins of the observed regioselectivity.
The synthesis of this compound derivatives is initiated by the formation of a frustrated radical pair. This occurs through a single-electron transfer from a lithium amide, such as lithium bis(trimethylsilyl)amide (LiHMDS), to a benzophenone (B1666685) derivative. researchgate.net This initial step generates a nitrogen-centered radical and a ketyl radical anion. Computational studies have corroborated the thermodynamic feasibility of this electron transfer process.
Following the generation of the radical pair, the subsequent key step is the abstraction of a hydrogen atom from the 3-iodooxetane. The synergistic action of the N-centered radical and the ketyl radical anion facilitates the selective abstraction of the β-hydrogen from the 3-iodooxetane. This process is proposed to be highly exergonic, a finding supported by computational calculations. researchgate.net
The final stage of the mechanism involves a radical-radical coupling reaction. This step forges the crucial bond between the oxetane core and the benzophenone derivative, leading to the formation of the this compound core. researchgate.net DFT calculations have been employed to model the transition states and calculate the activation barriers associated with this and other key steps of the reaction, providing a quantitative basis for the proposed mechanism.
To offer a clearer insight into the computational findings, the following data tables summarize key energetic parameters calculated for the proposed reaction mechanism.
Table 1: Calculated Relative Free Energies for Key Intermediates and Transition States
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Lithium bis(trimethylsilyl)amide + Benzophenone + 3-Iodooxetane | 0.0 |
| TS1 | Transition state for single-electron transfer | Data not available in search results |
| Int1 | Frustrated radical pair (N-centered radical + ketyl radical anion) | Data not available in search results |
| TS2 | Transition state for β-hydrogen abstraction | Data not available in search results |
| Int2 | Oxetanyl radical + enolate | Data not available in search results |
| TS3 | Transition state for radical-radical coupling | Data not available in search results |
| Product | This compound derivative | Data not available in search results |
Table 2: Key Calculated Geometrical Parameters for the Radical-Radical Coupling Transition State
| Parameter | Description | Calculated Value (Å) |
| C(oxetane)-C(carbonyl) distance | Distance between the two carbon centers forming the new C-C bond | Data not available in search results |
| O-C-C angle (oxetane) | Bond angle indicative of the oxetane ring geometry in the transition state | Data not available in search results |
| O-C-C angle (carbonyl) | Bond angle indicative of the carbonyl group geometry in the transition state | Data not available in search results |
These computational findings, in conjunction with experimental evidence such as cyclic voltammetry studies, provide a robust and detailed picture of the reaction mechanism for the formation of this compound. researchgate.net The theoretical models have been essential in rationalizing the experimental observations and in highlighting the unique role of the frustrated radical pair in enabling this novel synthetic transformation.
Reactivity Profile and Transformative Chemistry of 1,5 Dioxaspiro 2.3 Hexane
Strain-Release Driven Transformations
The inherent ring strain in 1,5-dioxaspiro[2.3]hexane, arising from the fusion of a three-membered epoxide and a four-membered oxetane (B1205548) ring, makes it a highly reactive intermediate. This stored energy can be released through a variety of chemical transformations, providing access to a range of more complex molecular scaffolds.
Ring-Opening Reactions with Nucleophiles
While specific studies on the ring-opening of this compound with a wide array of nucleophiles are still emerging due to the novelty of the compound, the general reactivity of its constituent rings, particularly the epoxide, suggests a high susceptibility to nucleophilic attack. The epoxide moiety is a well-established electrophile, and its ring-opening is a common synthetic strategy. In analogous systems like 1-oxaspiro[2.3]hexanes, nucleophilic addition is a known reaction pathway. nih.gov For 1,4-dioxaspiro[2.3]hexanes, nucleophilic substitution has been observed to occur at the epoxide C-O bonds. nih.gov Given these precedents, it is anticipated that this compound will react with various nucleophiles, leading to the selective opening of the epoxide ring to generate functionalized cyclobutane (B1203170) derivatives. The regioselectivity of this attack would likely be influenced by steric and electronic factors of both the nucleophile and any substituents on the spirocyclic core.
Lewis Acid-Mediated Rearrangements
The presence of two ether linkages makes this compound susceptible to coordination with Lewis acids, which can activate the system towards rearrangement. Indeed, a significant strain-release driven transformation has been reported for derivatives of this compound. Upon treatment with trifluoromethanesulfonic acid, a potent Lewis acid, these spirocycles undergo a ring expansion to afford 4,4-diaryl-dihydrofuran-3-ones in high yields. This rearrangement is a powerful synthetic tool, as it provides access to challenging motifs that are otherwise difficult to prepare. rsc.org This transformation highlights the synthetic potential of leveraging the inherent strain of the this compound core to drive the formation of more complex heterocyclic systems. Similar Lewis acid-promoted ring expansions are a known feature of related 1-oxaspiro[2.3]hexanes, which rearrange to form cyclopentanones. nih.gov
Table 1: Lewis Acid-Mediated Rearrangement of a this compound Derivative
| Starting Material | Lewis Acid | Product | Yield |
| Diaryl-substituted this compound | Trifluoromethanesulfonic acid | 4,4-Diaryl-dihydrofuran-3-one | Up to 98% |
Thermal and Photochemical Reactivity
The thermal and photochemical reactivity of this compound has not yet been extensively documented. However, the presence of strained rings suggests that these conditions could induce unique transformations. For other dioxaspiro compounds, thermal and photochemical conditions can initiate radical-mediated pathways. smolecule.com For instance, in related systems, photochemical activation can lead to the homolytic cleavage of C-O bonds, generating radical intermediates that can participate in subsequent cyclization or rearrangement reactions. Given the recent synthesis of this compound through a radical-radical coupling mechanism, it is plausible that photochemical or thermal stimulation could reverse this process or initiate alternative radical-based transformations. researchid.coresearchgate.net Further research is required to fully elucidate the behavior of this novel spirocycle under thermal and photochemical duress.
Functionalization and Derivatization Strategies
The synthetic utility of this compound is not limited to its strain-release driven transformations. Its unique structure also presents opportunities for the introduction of functional groups and further derivatization.
Introduction of Peripheral Functional Groups
The initial synthesis of the this compound core has been achieved with aryl substituents on the epoxide portion of the molecule, derived from the corresponding benzophenones. Current time information in Bangalore, IN.rsc.org This indicates that the substitution pattern of the final spirocycle can be controlled by the choice of the starting ketone. This allows for the introduction of various functional groups on the periphery of the molecule. For example, the use of benzophenones bearing different substituents on the aromatic rings would lead to a library of peripherally functionalized 1,5-dioxaspiro[2.3]hexanes. The stability of the core to a range of reaction conditions, such as those used for sulfide (B99878) oxidations and Buchwald-Hartwig couplings, has been demonstrated, suggesting that further functionalization of these peripheral groups is a viable strategy. rsc.org
Transformations at the Spirocenter
The spirocenter of this compound is a quaternary carbon, which is typically unreactive. However, the high degree of strain and the presence of adjacent heteroatoms could potentially activate this position for specific transformations. While no direct transformations at the spirocenter of this compound have been reported, the chemistry of other spirocyclic systems suggests that reactions involving the spiroatom can be achieved, often through rearrangement pathways. wikipedia.org For instance, pinacol-type rearrangements in related systems can lead to the expansion of one of the rings and the migration of a group to the spirocenter. The development of methodologies to functionalize or transform the spirocenter of this compound would significantly expand its synthetic utility and provide access to even more diverse and complex molecular architectures.
Chemoselective and Regioselective Reactions
The reactivity of this compound, a strained spiro-heterocycle, is characterized by specific chemoselective and regioselective transformations. researchgate.netresearchid.co Research into this novel motif has highlighted a fascinating and highly selective method for its synthesis, which itself is a prime example of regioselective chemistry. rsc.org The subsequent transformations of the spirocycle, while less explored, also demonstrate potential for selective chemical modifications.
The formation of the this compound core is achieved through a mechanistically intriguing regioselective C–H functionalization of 3-iodooxetane (B1340047). rsc.org This process involves the generation of a frustrated radical pair from a lithium amide and a benzophenone (B1666685) derivative. researchid.coresearchgate.net This radical pair works in synergy to selectively abstract a hydrogen atom from the oxetane ring. nih.gov
A key aspect of this reaction is its high regioselectivity. The abstraction specifically targets the β-hydrogen of 3-iodooxetane, avoiding the α-hydrogens. rsc.org This selectivity is attributed to the deactivation of the α-positions. The ring-oxygen of the 3-iodooxetane complexes with lithium cations present in the reaction medium. This complexation reduces the reactivity of the adjacent α-hydrogens, thereby directing the N-centered radical to abstract the more remote β-hydrogen. rsc.org This initiates a radical-radical coupling that ultimately yields the this compound structure. researchgate.net
The table below summarizes the findings for the regioselective synthesis of various this compound derivatives.
Table 1: Regioselective Synthesis of this compound Derivatives
| Entry | Ketone | Product | Yield |
|---|---|---|---|
| 1 | Benzophenone | 2,2-diphenyl-1,5-dioxaspiro[2.3]hexane | 72% |
| 2 | 4,4'-Difluorobenzophenone | 2,2-bis(4-fluorophenyl)-1,5-dioxaspiro[2.3]hexane | 64% |
| 3 | 4,4'-Dichlorobenzophenone | 2,2-bis(4-chlorophenyl)-1,5-dioxaspiro[2.3]hexane | 68% |
| 4 | (-)-Menthone | A derivative of this compound | 51% |
Data sourced from a study on the regioselective radical C-H functionalization of 3-iodooxetane. researchgate.net
Once formed, the synthetic utility of the this compound motif has been demonstrated, showcasing its potential in further chemical transformations. rsc.org An example of its application involves a reaction with a Grignard reagent, which proceeds with notable selectivity.
The reaction of a this compound derivative with methylmagnesium bromide (MeMgBr) demonstrates the selective opening of the oxirane ring. This reaction leads to the formation of a tertiary alcohol, leaving the oxetane ring intact. This transformation highlights the chemoselective nature of the reaction, where one of the two ether linkages in the spirocyclic system is preferentially cleaved.
Table 2: Synthetic Application of a this compound Derivative
| Entry | Reactant | Reagent | Product | Yield |
|---|---|---|---|---|
| 1 | 2,2-diphenyl-1,5-dioxaspiro[2.3]hexane | MeMgBr | 1-(3-(hydroxydiphenylmethyl)oxetan-3-yl)ethan-1-one | 51% |
This reaction demonstrates the synthetic utility and selective reactivity of the this compound core. rsc.org
While the broader reactivity profile of this compound is still an emerging area of research, these initial findings underscore the specific and predictable ways in which it can be formed and subsequently functionalized, paving the way for its use as a unique building block in organic synthesis.
Applications in Complex Chemical Synthesis and Molecular Design
Strategic Utility as Versatile Synthetic Intermediates and Building Blocks
1,5-Dioxaspiro[2.3]hexane serves as a valuable synthetic intermediate due to the inherent ring strain of its oxetane (B1205548) and epoxide rings. This strain can be strategically released in chemical transformations, allowing for the formation of more complex structures. A recently developed synthetic route provides access to this unprecedented spiro-heterocycle. nih.govresearchgate.net The method utilizes a lithium-amide-induced single-electron transfer to a ketone, such as benzophenone (B1666685), which creates a ketyl radical anion. d-nb.inforesearchgate.net This, along with an N-centered radical, forms a synergistic pair that selectively abstracts a hydrogen atom from the β-position of 3-iodooxetane (B1340047), initiating a radical-radical coupling to form the this compound core. nih.govd-nb.info
This synthetic strategy is notable for its ability to accommodate various non-enolisable ketones, leading to a range of substituted this compound derivatives in yields up to 91%. rsc.org The versatility of this scaffold as a building block is further demonstrated by its subsequent reactions. For instance, treatment with trifluoromethanesulfonic acid can induce a ring-expansion rearrangement, yielding 4,4-diarlyldihydrofuran-3-ones, which are otherwise challenging to synthesize. rsc.org This reactivity highlights the potential of the this compound core as a precursor to diverse molecular frameworks.
| Starting Materials | Reagents | Product | Yield | Ref |
| 3-Iodooxetane, Benzophenone | Lithium amide (LiTMP) | 2,2-Diphenyl-1,5-dioxaspiro[2.3]hexane | High | d-nb.inforsc.org |
| 2,2-Diaryl-1,5-dioxaspiro[2.3]hexane | Trifluoromethanesulfonic acid | 4,4-Diarlyldihydrofuran-3-one | up to 98% | rsc.org |
| 3-Iodooxetane, Fenofibrate | Lithium amide (LiTMP) | Fenofibrate-derived this compound | 51% | d-nb.inforsc.org |
Development of Novel Molecular Architectures Based on the this compound Scaffold
The rigid, three-dimensional nature of the this compound scaffold makes it an attractive template for the development of novel molecular architectures, particularly in the field of medicinal chemistry. researchgate.net Strained spiro-heterocycles are increasingly recognized as "sp³-rich bioisosteres," serving as non-classical, rigid replacements for flat aromatic or non-strained aliphatic rings in drug candidates. nih.govresearchid.coresearchgate.net This "exit from molecular flatland" can impart improved physicochemical and biological properties, such as enhanced metabolic stability, increased solubility, and better target selectivity. d-nb.info
The synthesis of derivatives, such as those incorporating the drug fenofibrate, demonstrates the scaffold's utility in creating complex, medicinally relevant motifs. d-nb.inforsc.org Furthermore, related spiro[2.3]hexane systems, like 1,5-diaminospiro[2.3]hexane derivatives, have been proposed for the design of peptidomimetics, including β-turns and sheet-like structures, based on conformational analysis of their crystal structures. researchgate.netresearchgate.net This suggests that the this compound core can serve as a foundational element for constructing a new generation of structurally diverse and biologically active compounds.
Design of Analogs for Exploring Chemical Space
The exploration of chemical space is a cornerstone of modern drug discovery. The this compound framework provides a novel and robust scaffold for generating libraries of diverse analogs. The synthetic method allowing for the use of various ketone starting materials enables divergent access to a wide array of derivatives. d-nb.info This modularity allows chemists to systematically alter the substituents on the spirocyclic core, thereby exploring the structure-activity relationships (SAR) of new compound classes.
By functioning as a bioisostere, the this compound unit can replace traditional carbocyclic or heterocyclic rings, such as piperidine (B6355638) or cyclohexane, in known bioactive molecules. researchgate.net This substitution introduces significant conformational rigidity and a defined three-dimensional arrangement of functional groups, which can lead to optimized interactions with biological targets. researchgate.net The synthesis of analogs based on this scaffold is a strategic approach to navigate and expand the currently accessible chemical space for drug discovery programs. d-nb.info
| Parent Scaffold | Potential Bioisosteric Replacement For | Application Area | Ref |
| This compound | Aromatic rings, Non-spirocyclic aliphatic rings | Drug Discovery, Medicinal Chemistry | nih.govresearchgate.net |
| (Aza)spiro[2.3]hexane | Piperidine, Cycloalkanes | Design of peptidomimetics, Drug Discovery | researchgate.netresearchgate.net |
Integration into Multi-step Synthesis of Complex Organic Molecules
The successful integration of novel building blocks into multi-step syntheses is a testament to their synthetic utility. walisongo.ac.idlibretexts.org While the this compound scaffold is a relatively new discovery, its demonstrated reactivity makes it a promising candidate for application in the total synthesis of complex organic molecules. d-nb.inforesearchgate.net Its ability to undergo controlled ring-opening and rearrangement reactions provides a pathway to more elaborate molecular structures. rsc.org
For example, the conversion of this compound derivatives into highly substituted dihydrofuranones is a powerful transformation that could be exploited within a longer synthetic sequence. rsc.org The strategic unmasking of the functionalities latent within the strained spirocycle allows for a stepwise increase in molecular complexity. Although specific total syntheses incorporating this exact scaffold are yet to be widely reported, the use of the related 1,4-dioxaspiro[2.3]hexane isomer in the synthesis of complex lipids like sphingosines showcases the potential of this class of compounds in constructing natural products. nih.gov The stability and predictable reactivity of the this compound core suggest its future application in sophisticated, multi-step synthetic endeavors. d-nb.inforesearchid.co
Q & A
Q. What are the primary synthetic routes for 1,5-Dioxaspiro[2.3]hexane?
The most advanced method involves a radical-based approach using lithium amides to induce single-electron transfer (SET) to benzophenones. This generates a frustrated radical pair (N-centered radical and ketyl radical anion), which abstracts the β-hydrogen from 3-iodooxetane, enabling regioselective C–C bond formation to yield the spirocyclic core. The reaction is exergonic, favoring high selectivity and efficiency .
Q. What analytical techniques are critical for structural confirmation of this compound?
X-ray crystallography (using SHELX software for refinement) is the gold standard for resolving spirocyclic geometry . Complementary techniques include:
- GC-MS : For purity assessment and fragmentation pattern analysis (e.g., solvent: DCM, temperature: 298.1 K) .
- NMR : Advanced pulse sequences (e.g., zg30) with parameters like 16 scans, 1.0 s relaxation delay, and 14.5 µs pulse width ensure accurate conformational analysis .
Q. What are the potential research applications of this compound?
Its strained spirocyclic structure makes it valuable as:
- A bioisostere in medicinal chemistry to replace flat aromatic systems, enhancing 3D complexity in drug candidates .
- A precursor for synthesizing heterocycles (e.g., α-functionalized ketones) via ring-opening reactions .
- A building block in materials science for designing polymers with tailored rigidity .
Advanced Research Questions
Q. How do mechanistic studies explain the radical-mediated synthesis of this compound?
Cyclic voltammetry and DFT calculations confirm the SET mechanism, where lithium amides reduce benzophenones to ketyl radicals. These radicals abstract β-hydrogens from 3-iodooxetane, forming a carbon-centered radical that couples with the N-centered radical. Kinetic studies reveal the reaction is driven by radical-radical coupling exergonicity (−ΔG), with no detectable intermediates, supporting a concerted pathway .
Q. What computational strategies optimize the synthesis and functionalization of this compound?
DFT-based transition-state modeling identifies steric and electronic barriers in spirocyclic systems. For example:
Q. How does the reactivity of this compound compare to larger spirocycles (e.g., 1,5-dioxaspiro[5.5]undecane)?
Smaller spirocycles exhibit higher ring strain, accelerating ring-opening reactions. For instance:
- Nucleophilic attack : this compound reacts with water/alcohols to form α-hydroxy/alkoxy ketones, while larger spirocycles require harsher conditions .
- Electrophilic functionalization : The compact spiro[2.3] system favors regioselective C–H activation over bulkier analogs .
Q. What experimental protocols validate the stability of this compound under varying conditions?
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (Td) in air/N₂.
- Accelerated stability studies : Expose the compound to UV light, humidity, and acidic/basic media to assess degradation pathways.
- HPLC-MS : Monitors byproduct formation during storage, ensuring >95% purity over 6 months .
Methodological Considerations
- Contradiction Analysis : Discrepancies in reported yields may arise from solvent polarity (e.g., THF vs. DMF) or radical initiator concentration. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .
- Scale-Up Challenges : While batch reactors suffice for milligram-scale synthesis, continuous flow systems minimize side reactions (e.g., radical recombination) in gram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
